Enhanced Physicochemical Profile for Blood-Brain Barrier Penetration
The target compound's cyclopropylmethoxy substituent provides a favorable balance of lipophilicity and size for CNS drug discovery. Its calculated XLogP3-AA value is 1 , which is more lipophilic than the 4-hydroxy analog (XLogP ~0.2) and more constrained than the 4-ethoxy analog (XLogP ~1.5). This places it in an optimal range for blood-brain barrier penetration, distinct from other 4-alkoxy substituted pyrazolo[1,5-a]pyrazines [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 4-hydroxy analog (~0.2) and 4-ethoxy analog (~1.5) |
| Quantified Difference | Target compound is ~0.8 units more lipophilic than 4-hydroxy and ~0.5 units less than 4-ethoxy analogs. |
| Conditions | In silico calculation using XLogP3-AA algorithm |
Why This Matters
Lipophilicity is a key determinant of CNS penetration; a value near 1.0 is often associated with favorable brain uptake, making this compound a strategic choice for CNS-targeted projects [1].
- [1] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
